Product packaging for Ro 10-5824 dihydrochloride(Cat. No.:CAS No. 189744-94-3)

Ro 10-5824 dihydrochloride

Cat. No.: B1662600
CAS No.: 189744-94-3
M. Wt: 353.3 g/mol
InChI Key: UZHMRJRDYCRKIZ-UHFFFAOYSA-N
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Description

Overview of the Dopaminergic System and D4 Receptor Subtype

The dopaminergic system is a network of neurons that synthesize and release dopamine (B1211576), a neurotransmitter that plays a fundamental role in motor control, motivation, reward, and cognitive functions. nih.gov Dopamine exerts its effects by binding to five distinct G protein-coupled receptors, categorized into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. nih.govnih.gov The D1-like receptors typically stimulate adenylyl cyclase, an enzyme involved in cellular signaling, while the D2-like receptors, including the D4 receptor, inhibit it. nih.govnih.gov

The dopamine D4 receptor is predominantly expressed in the limbic system of the brain, a region associated with emotion, behavior, and memory. nih.govpatsnap.com It is also found in the prefrontal cortex, which is critical for cognition, attention, and decision-making. researchgate.netacs.org A unique characteristic of the human D4 receptor is the presence of a variable number of tandem repeats (VNTR) in the gene that codes for its third intracellular loop, leading to different receptor variants in the population. nih.govfrontiersin.org This genetic variability has been linked to individual differences in traits like novelty-seeking and is a subject of interest in psychiatric genetics. frontiersin.orgpsu.edu

Historical Context of D4 Receptor Ligand Development

Since its identification, the dopamine D4 receptor has been an attractive target for the development of new drugs, particularly for neuropsychiatric disorders. nih.gov The initial interest was fueled by the observation that some atypical antipsychotic drugs showed a higher affinity for D4 receptors compared to D2 receptors. nih.gov This led to the hypothesis that selective D4 receptor antagonists could offer therapeutic benefits without the motor side effects associated with D2 receptor blockade.

This spurred the development of numerous D4-selective ligands. nih.gov Over the years, medicinal chemists have designed and synthesized a variety of compounds belonging to different chemical classes, including piperazines and piperidines, to probe the structure and function of the D4 receptor. mdpi.com The recent elucidation of the crystal structures of the D4 receptor in complex with ligands like nemonapride (B16739) and L-745,870 has provided valuable insights for the rational design of new, even more selective and potent D4 receptor ligands. nih.govresearchgate.net

Rationale for Investigating Selective Dopamine D4 Receptor Partial Agonists

The investigation into selective dopamine D4 receptor partial agonists stems from the desire for a more nuanced modulation of dopaminergic signaling. patsnap.com Unlike full agonists, which produce a maximal receptor response, or antagonists, which block the receptor, partial agonists elicit a submaximal response. This means they can act as functional activators in a low dopamine state and as functional inhibitors in a high dopamine state, effectively stabilizing the system.

This "modulatory" effect is a key reason for the therapeutic interest in D4 partial agonists. patsnap.com Researchers are exploring their potential for treating a range of conditions, including cognitive deficits, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. researchgate.netnih.govpatsnap.com The hypothesis is that by selectively fine-tuning D4 receptor activity, it may be possible to achieve therapeutic benefits with a reduced risk of the side effects associated with less selective or full-acting dopaminergic agents. patsnap.com

Ro 10-5824 Dihydrochloride (B599025) as a Prototypical D4 Receptor Partial Agonist in Research

Ro 10-5824 dihydrochloride has emerged as a key research tool for understanding the role of the dopamine D4 receptor. psu.eduwikipedia.org It is a selective partial agonist at the D4 receptor, meaning it binds to and activates the receptor, but with less intensity than the endogenous neurotransmitter, dopamine. psu.edurndsystems.comoup.com This selectivity is crucial for isolating the specific effects of D4 receptor modulation in experimental settings.

Numerous studies have utilized Ro 10-5824 to investigate the behavioral and neurophysiological consequences of D4 receptor activation. nih.govnih.gov These studies have provided valuable insights into the receptor's role in cognitive processes, such as novelty seeking and executive function. psu.edunih.gov

Binding Profile of Ro 10-5824

Ro 10-5824 exhibits a high affinity for the human dopamine D4 receptor. medchemexpress.commedchemexpress.comrndsystems.com Its selectivity for the D4 receptor over other dopamine receptor subtypes is a notable characteristic.

Receptor SubtypeSelectivity vs. D4 Receptor
D3250-fold
D2>1000-fold
D1>1000-fold
D5>1000-fold
Data sourced from multiple in vitro binding studies. psu.edumedchemexpress.commedchemexpress.comrndsystems.com

Functional Activity of Ro 10-5824

In functional assays, Ro 10-5824 acts as a partial agonist. One common method to assess this is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins coupled to the receptor.

ParameterValue
Ki (binding affinity)5.2 nM
EC₅₀ (functional potency)205 nM
Maximal Induction (% above basal)36%
Data from [³⁵S]GTPγS binding assays. medchemexpress.comrndsystems.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22Cl2N4 B1662600 Ro 10-5824 dihydrochloride CAS No. 189744-94-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHMRJRDYCRKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189744-94-3
Record name RO-10-5824 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-10-5824 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Level Pharmacology of Ro 10 5824 Dihydrochloride

Dopamine (B1211576) D4 Receptor Binding Affinity and Selectivity Profile

Ro 10-5824 dihydrochloride (B599025) is recognized as a selective partial agonist for the dopamine D4 receptor. medchemexpress.comadooq.comrndsystems.com Its interaction with dopamine receptor subtypes has been characterized through various binding assays, revealing a distinct affinity and selectivity profile.

Studies have consistently demonstrated the high affinity of Ro 10-5824 for the dopamine D4 receptor. The inhibition constant (Kᵢ) for Ro 10-5824 at the human D4 receptor has been determined to be 5.2 nM. medchemexpress.comrndsystems.commolnova.cn This low nanomolar value indicates a strong binding affinity to this specific receptor subtype.

Ro 10-5824 exhibits a high degree of selectivity for the D4 receptor over other dopamine receptor subtypes. medchemexpress.comrndsystems.com It displays a 250-fold greater selectivity for the D4 receptor compared to the D3 receptor. medchemexpress.comrndsystems.com Furthermore, its selectivity is even more pronounced when compared against D1, D2, and D5 receptors, showing over 1000-fold selectivity for D4. medchemexpress.comrndsystems.com This profile highlights Ro 10-5824 as a highly specific D4 receptor ligand.

ParameterValue
Kᵢ for Dopamine D4 Receptor5.2 nM medchemexpress.comrndsystems.commolnova.cn
Selectivity vs. D3 Receptor250-fold medchemexpress.comrndsystems.com
Selectivity vs. D1, D2, D5 Receptors>1000-fold medchemexpress.comrndsystems.com

Functional Agonism and Receptor Activation Mechanisms

The functional activity of Ro 10-5824 at the D4 receptor is characterized by its partial agonism. This has been elucidated through several key in vitro functional assays that measure different aspects of receptor activation and downstream signaling.

In assays measuring G protein activation, such as the [³⁵S]GTPγS binding assay, Ro 10-5824 demonstrates partial agonist activity. medchemexpress.com This assay measures the exchange of GDP for GTP on the G protein α-subunit, an early step in G protein-coupled receptor (GPCR) signaling. nih.govnih.gov Ro 10-5824 stimulates [³⁵S]GTPγS binding with an EC₅₀ value of 205 ± 67 nM. medchemexpress.com The maximal stimulation achieved by the compound is 36 ± 4% above the basal level, confirming its status as a partial agonist in this pathway. medchemexpress.com

The dopamine D4 receptor is a D2-like receptor, which typically couples to Gαi/o proteins to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP). acs.orgnih.gov In cAMP inhibition assays, Ro 10-5824 acts as a partial agonist. acs.org It demonstrates an efficacy (Eₘₐₓ) of 61.9% relative to the maximal response of dopamine, with a potent EC₅₀ of 2.7 nM. acs.org The higher efficacy observed in cAMP assays compared to other functional assays may be attributed to factors like spare receptors or signal amplification within this particular signaling cascade. acs.orgnih.gov

β-arrestin recruitment is another crucial pathway in GPCR signaling, often involved in receptor desensitization and G protein-independent signaling. nih.govuniversiteitleiden.nlnih.gov In β-arrestin recruitment assays, Ro 10-5824 also behaves as a partial agonist. acs.org The compound shows a maximal efficacy (Eₘₐₓ) of 22.5% when normalized to the dopamine response, with an EC₅₀ value of 473 nM. acs.org This indicates a lower efficacy in recruiting β-arrestin compared to its effect on cAMP inhibition. acs.org

Functional AssayParameterValue
[³⁵S]GTPγS BindingEC₅₀205 ± 67 nM medchemexpress.com
Eₘₐₓ36 ± 4% above basal medchemexpress.com
cAMP InhibitionEC₅₀2.7 nM acs.org
Eₘₐₓ61.9% (relative to dopamine) acs.org
β-arrestin RecruitmentEC₅₀473 nM acs.org
Eₘₐₓ22.5% (relative to dopamine) acs.org

Ligand-Induced Conformational Changes and Receptor Dynamics

Molecular dynamics (MD) simulations are instrumental in elucidating the structural and dynamical properties of molecular systems, including the interaction between a ligand like Ro 10-5824 and its receptor. mdpi.com In the context of the Dopamine D4 Receptor (D4R), a Class A G protein-coupled receptor (GPCR), MD studies analyze the conformational changes that occur upon ligand binding. Key areas of interest in these simulations include critical sequence motifs that are involved in the receptor's activation and stabilization. mdpi.com These motifs, such as the P-I-F, NPxxY, and E/DRY regions, are pivotal in the conformational shifts required for receptor function. mdpi.com

As a partial agonist, Ro 10-5824 is expected to stabilize a receptor conformation that is distinct from that induced by an antagonist. mdpi.comnih.gov MD simulations can reveal how the binding of an agonist influences the receptor's dynamics, leading to the stabilization of an active state. This contrasts with antagonists, which tend to stabilize an inactive receptor conformation, for instance by forming a salt bridge with the D3.32 residue that locks the G-protein binding site. mdpi.com The binding of an agonist like Ro 10-5824, on the other hand, is associated with favorable communication pathways between binding pockets, often involving interactions with residues like cysteine C3. mdpi.com

Key D4R Structural MotifRole in Receptor Activation
P-I-F Involved in transferring ligand-induced information. mdpi.com
NPxxY Plays a key role in conformational stabilization. mdpi.com
E/DRY Critical for stabilizing the receptor's conformation. mdpi.com

Dynamical network analysis is a computational method used to characterize allosteric signaling and communication pathways within biomolecular complexes. uiuc.eduillinois.edu This approach models the protein as a network of interacting residues, allowing researchers to identify how a signal, such as ligand binding at one site, is transmitted through the protein structure to a distant functional site. uiuc.edukaist.ac.kr

In the study of the D4 receptor, dynamical network analysis investigates the allosteric communication between the ligand-binding site (LBS) and the G-protein binding site (GBS). mdpi.com This analysis helps to map the nonbonded interactions between residues that form the signal transduction pathway. mdpi.com When an agonist such as Ro 10-5824 binds, it induces a specific pattern of correlated motions among residues. This facilitates the transmission of the activation signal to the intracellular G-protein binding site, specifically to residues like R6.29 at the end of helix 6. mdpi.com The analysis can illustrate how residues within key motifs, like the P-I-F motif, are crucial for transferring this ligand-induced information. mdpi.com This method provides a more complete understanding of the D4R activation mechanism by identifying the specific pathways that are either opened by agonists or blocked by antagonists. mdpi.com

Receptor-Ligand Interactions and Structure-Activity Relationships

Ro 10-5824 is characterized as a selective D4 receptor partial agonist. nih.govacs.org Its pharmacological activity is rooted in its interaction with the orthosteric binding site of the D4 receptor—the primary site where the endogenous ligand, dopamine, binds. As a partial agonist, Ro 10-5824 maintains a strong affinity for this orthosteric site. sci-hub.senih.gov This engagement is what allows it to act as a partial antagonist in certain antagonist-mode assays; by occupying the binding site, it blocks the function of more efficacious agonists to a degree similar to its own maximal agonist activity. acs.orgsci-hub.senih.gov

The specific interactions between Ro 10-5824 and the orthosteric pocket are what define its partial agonism. Molecular modeling and structure-activity relationship (SAR) studies on related compounds provide insights into these interactions. For instance, a complete shift from partial agonism to antagonism can occur if a compound adopts an alternative binding pose that prevents full engagement of the orthosteric site or occupies a secondary binding pocket. sci-hub.senih.gov Therefore, the precise way Ro 10-5824 engages with the orthosteric site is critical for stabilizing the active receptor conformation necessary for signal transduction. In functional assays, Ro 10-5824 has been shown to stimulate MAPK signaling in cells transfected with D4 receptors. nih.gov It also produces a dose-dependent decrease in striatal extracellular glutamate (B1630785) concentration, an effect that is counteracted by a selective D4 receptor antagonist, further confirming its engagement with the D4 receptor to produce a functional response. nih.gov

CompoundReceptor TargetFunctional Activity
Ro 10-5824 Dopamine D4 Receptor (D4R)Partial Agonist nih.govacs.org
L-745,870 Dopamine D4 Receptor (D4R)Selective Antagonist nih.gov
Quinelorane Dopamine D2/D3 ReceptorsAgonist nih.gov

While Ro 10-5824 binds to the orthosteric site, its action initiates a cascade of conformational changes that are transmitted through the receptor structure—a process of allosteric communication. mdpi.com The binding event at the extracellular LBS allosterically modulates the conformation of the intracellular GBS, enabling the receptor to couple with and activate G-proteins. mdpi.com Dynamical network analysis is a key tool for studying this phenomenon, as it maps the pathways of "allosteric communication" that connect the orthosteric site to distal functional sites. mdpi.comuiuc.edu

The efficacy of an agonist is tied to its ability to induce these specific allosteric changes. For example, agonists tend to foster favorable communication pathways, whereas antagonists may stabilize conformations that are incompatible with G-protein coupling. mdpi.com In some GPCR systems, the binding of an orthosteric ligand can be influenced by allosteric ligands binding at a separate site. In studies of D4 receptor heteromers, the binding of the D4 agonist Ro 10-5824 was shown to decrease the ability of an adrenergic receptor agonist to bind to its respective receptor, indicating a functional allosteric interaction between the two receptors within the heteromer complex. plos.org This highlights that even for an orthosteric ligand like Ro 10-5824, its functional effects can be intertwined with complex allosteric mechanisms, particularly in the context of receptor-receptor interactions. plos.org

Cellular and Subcellular Mechanisms of Ro 10 5824 Dihydrochloride Action

G Protein-Coupled Signaling Cascades

The primary signaling pathway engaged by Ro 10-5824 dihydrochloride (B599025) upon binding to the D4R involves the activation of heterotrimeric G proteins. acs.orgnih.gov

Involvement of Gᵢ/Gₒ Protein Coupling

The dopamine (B1211576) D4 receptor is a member of the D2-like subfamily of dopamine receptors, which are known to couple to Gαi/o proteins. acs.orgnih.gov Activation of the D4R by Ro 10-5824 dihydrochloride leads to the stimulation of Gᵢ/o signaling. acs.orgnih.gov This interaction is a critical step in transducing the extracellular signal of receptor binding into an intracellular response. nih.gov The Gαi/o subunit, upon activation, dissociates from the Gβγ dimer and proceeds to modulate the activity of downstream effector proteins. wikipedia.org

Downstream Effector Modulation (e.g., Adenylyl Cyclase Inhibition, cAMP Levels)

A key consequence of Gαi/o activation by the Ro 10-5824-D4R complex is the inhibition of adenylyl cyclase. nih.govebi.ac.uk Adenylyl cyclase is an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous cellular signaling pathways. scbt.commedchemexpress.com By inhibiting adenylyl cyclase, the activation of D4R by Ro 10-5824 leads to a decrease in intracellular cAMP levels. acs.orgsci-hub.se This reduction in cAMP concentration subsequently affects the activity of cAMP-dependent protein kinases and other downstream signaling molecules, thereby modulating various cellular functions. scbt.comnih.gov

Table 1: Functional Characterization of this compound at the Dopamine D4 Receptor
AssayParameterValueReference
cAMP InhibitionEmax61.9% acs.org
cAMP InhibitionEC502.7 nM acs.org
β-arrestin RecruitmentEmax22.5% acs.org
β-arrestin RecruitmentEC50473 nM acs.org

Non-Canonical D4 Receptor Signaling Pathways

Beyond the classical G protein-dependent pathways, the D4 receptor can engage in non-canonical signaling, expanding the repertoire of cellular responses to this compound.

Potential Interactions with Receptor Tyrosine Kinases (e.g., PDGFβ Receptors)

Research indicates that the D4 receptor can transactivate receptor tyrosine kinases (RTKs), such as the platelet-derived growth factor β (PDGFβ) receptor. nih.gov This interaction suggests a mechanism for crosstalk between the dopaminergic and growth factor signaling pathways. elifesciences.org Upon activation by ligands like Ro 10-5824, the D4 receptor may initiate a signaling cascade that leads to the phosphorylation and activation of PDGFβ receptors, thereby influencing cellular processes regulated by this RTK, including cell growth and differentiation. nih.govfrontiersin.org

Exploration of D4 Receptor Interaction with SH3 Domains

The third intracellular loop of the D4 receptor contains proline-rich sequences that can serve as binding sites for Src homology 3 (SH3) domains. nih.govcellsignal.com SH3 domains are protein-protein interaction modules found in a variety of intracellular signaling proteins. nih.govelifesciences.org The interaction between the D4 receptor and SH3 domain-containing proteins could facilitate the assembly of signaling complexes and link the receptor to downstream effectors independent of G protein activation, although specific interactions modulated by Ro 10-5824 require further investigation. nih.gov

Intracellular Signaling Network Modulation

The activation of D4 receptors by this compound can lead to the modulation of broader intracellular signaling networks. For instance, studies have shown that D4 receptor stimulation can influence the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and Akt/PKB. semanticscholar.org In cells co-expressing D4 receptors with α1B- and β1-adrenergic receptors, stimulation with Ro 10-5824 inhibited the ERK 1/2 and Akt/PKB activation induced by adrenergic agonists. semanticscholar.org This indicates a negative cross-talk between the D4 receptor and adrenergic receptor signaling pathways, demonstrating the ability of Ro 10-5824 to influence a complex and interconnected signaling landscape within the cell. semanticscholar.org

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
Dopamine
Phenylephrine
Isoproterenol

Modulation of Neuronal Excitatory Transmission

The activation of D4 receptors by Ro 10-5824 modulates neuronal excitatory transmission through various subcellular mechanisms. A primary pathway involves the ability of D4 receptors to transactivate receptor tyrosine kinases, such as the platelet-derived growth factor β (PDGFβ) receptor. nih.gov This transactivation has been shown in vivo to result in the depression of excitatory transmission mediated by NMDA receptors. nih.gov

Furthermore, the subcellular location of D4 receptors is critical to their function in modulating excitatory signals. Ultrastructural evidence has identified a significant presence of D4 receptors on presynaptic terminals, particularly in dopaminergic modulation of excitatory transmission within the nucleus accumbens shell. acs.org Immunohistochemical studies also confirm that D4 receptors are primarily located postsynaptically on dendritic shafts and spines. nih.gov This dual presynaptic and postsynaptic localization allows D4 receptor agonists to exert comprehensive control over the release of and response to excitatory neurotransmitters like glutamate (B1630785).

Cellular Context-Dependent Responses to D4 Receptor Activation

The cellular response to D4 receptor activation by agonists like Ro 10-5824 is not uniform and depends heavily on the specific cellular and genetic context. nih.govacs.org This variability highlights the complexity of D4 receptor signaling.

One clear example of context-dependency is the genetic background of the organism. In a study examining the effects of Ro 10-5824 on exploratory behavior, the compound increased the time spent investigating a novel object in C57BL/6J mice, but had no such effect in DBA/1J mice. nih.gov This suggests that subtle genetic differences between mouse strains can significantly alter the behavioral output of D4 receptor stimulation. nih.gov

Another critical factor is the interaction of D4 receptors with other receptor subtypes. D4 receptors can form functional heteromers with D2S receptors. ub.edu The signaling output of these D2S-D4 receptor heteromers is distinct from that of the individual receptors. For instance, co-activation of D2 and D4 receptors with their respective agonists resulted in a synergistic, dose-dependent increase in ERK1/2 phosphorylation in the striatum of wild-type mice. ub.edu This synergistic interaction, considered a biochemical fingerprint of the heteromer, was absent in knock-in mutant mice carrying the human D4.7 variant, which fails to form heteromers with the D2S receptor. ub.edu This demonstrates that the specific polymorphic variant of the D4 receptor and its ability to form heteromers create a cellular context that dictates the functional response to agonist stimulation. ub.edu

ContextModulating FactorConsequence of D4 Receptor Activation
Genetic Background Different mouse strains (C57BL/6J vs. DBA/1J). nih.govRo 10-5824 enhanced novelty-seeking behavior in C57 mice but not in DBA mice. nih.gov
Receptor Heteromerization Formation of D2S-D4 receptor heteromers. ub.eduSynergistic potentiation of MAPK signaling upon co-activation of D2 and D4 receptors. ub.edu
Receptor Polymorphism Presence of the human D4.7 receptor variant. ub.eduInability to form heteromers with D2S receptors, leading to an absence of synergistic signaling. ub.edu
Subcellular Localization Presynaptic vs. Postsynaptic receptors. acs.orgnih.govDifferential modulation of neurotransmitter release and postsynaptic excitability. acs.orgnih.gov

Neurobiological Effects and Behavioral Phenotypes Mediated by Ro 10 5824 Dihydrochloride

Cognitive Function Enhancement

Research in animal models suggests that the activation of dopamine (B1211576) D4 receptors by Ro 10-5824 can lead to improvements in various aspects of cognitive performance. These enhancements are observed in tasks designed to assess memory, executive control, and attention.

The novel object recognition (NOR) task is widely used to assess memory in rodents, leveraging their innate tendency to explore novel items more than familiar ones. Studies have shown that Ro 10-5824 influences this exploratory behavior. In experiments using C57BL/6J mice, Ro 10-5824 was found to increase the amount of time spent investigating a novel object placed in a familiar open field. nih.gov This effect was observed without altering general locomotor activity, suggesting a specific impact on novelty-seeking or recognition memory rather than a general increase in movement. nih.gov The compound's ability to enhance exploration of novel stimuli points to its role in modulating cognitive functions related to attention and memory processing. acs.org Notably, these behavioral effects may be dependent on genetic factors, as the increased novel object exploration was present in C57 mice but not in DBA mice. nih.gov

Table 1: Effects of Ro 10-5824 on Novel Object Exploration
Animal ModelBehavioral TaskKey FindingImpact on LocomotionReference
C57BL/6J MiceNovel Object ExplorationIncreased time spent in the center of the enclosure with a novel object.No effect on locomotor activity in novel or familiar environments. nih.gov
DBA/1J MiceNovel Object ExplorationNo significant effect on novel object exploration.Not specified. nih.gov

Executive functions are a set of high-level cognitive processes that enable goal-directed behavior. The object retrieval detour (ORD) task, which requires an animal to inhibit a prepotent response to reach a goal, is often used to assess these functions in non-human primates.

Research in common marmosets has demonstrated that systemic administration of Ro 10-5824 significantly improves performance in the ORD task. nih.govnih.gov The compound increased the success rate in the difficult trial of the task, indicating an enhancement of executive function. nih.govnih.gov Further studies have shown that Ro 10-5824 can potentiate the pro-cognitive effects of other compounds, such as lurasidone, and reverse cognitive impairments induced by substances like clozapine (B1669256) in this task. nih.gov These findings suggest that the activation of the dopamine D4 receptor by Ro 10-5824 plays a crucial role in modulating the neural circuits that subserve executive control. nih.govnih.gov

Table 2: Impact of Ro 10-5824 on the Object Retrieval Detour (ORD) Task in Common Marmosets
ConditionOutcomeKey FindingReference
Ro 10-5824 administrationIncreased success rateSignificantly improved performance in the ORD task. nih.govmedchemexpress.com
Co-administration with LurasidonePotentiated effectEnhanced the cognitive-improving effect of lurasidone. nih.gov
Co-administration with ClozapineReversal of impairmentReversed the cognitive impairment induced by clozapine. nih.gov

The dopamine D4 receptor is densely expressed in the prefrontal cortex, a brain region critical for attention and executive functions. acs.orgacs.org The procognitive effects of Ro 10-5824 are thought to be mediated, in part, by its influence on attentional processes. The enhancement of gamma oscillations in the frontal cortex, a neurophysiological effect of Ro 10-5824, is believed to be involved in attention and behavioral inhibition. nih.gov By modulating these neural rhythms, D4 receptor agonists may improve the ability to focus on relevant stimuli and maintain vigilance, which are critical components for successful performance in complex cognitive tasks. nih.gov

Memory consolidation is the process by which a temporary, labile memory is transformed into a more stable, long-lasting form, while retrieval is the process of accessing this stored information. nih.govfrontiersin.org The positive effects of Ro 10-5824 on performance in the novel object recognition task indirectly suggest a modulation of these memory processes. nih.gov Successful discrimination between a novel and a familiar object requires the initial consolidation of the memory of the familiar object and its subsequent retrieval during the test phase. While direct studies on Ro 10-5824's specific effects on the cellular and systems-level mechanisms of memory consolidation and retrieval are not detailed in the provided sources, its ability to improve outcomes in memory-dependent tasks implies an influence on these fundamental cognitive operations.

Neurophysiological Correlates of D4 Receptor Activation

The behavioral effects of Ro 10-5824 are accompanied by distinct changes in brain activity, particularly in cortical regions. These neurophysiological changes provide a potential mechanism for the observed cognitive enhancements.

Gamma band oscillations (30-80 Hz) are high-frequency brain waves associated with various cognitive functions, including attention, perception, and memory. nih.govelifesciences.org Quantitative electroencephalography (EEG) studies in common marmosets have revealed that Ro 10-5824 increases baseline gamma band activity in the frontal cortex. nih.govmedchemexpress.commolnova.cn This effect was observed to be dose-dependent. nih.gov The enhancement of these specific cortical rhythms is significant because gamma oscillations are thought to play a key role in organizing neural ensembles and shaping information processing within cortical networks. nih.govelifesciences.org The finding that Ro 10-5824 boosts this activity provides a direct link between dopamine D4 receptor activation and the modulation of a neurophysiological marker relevant to cognitive processing. nih.gov

Table 3: Neurophysiological Effects of Ro 10-5824 in Common Marmosets
MeasurementBrain RegionEffectReference
Baseline Gamma Band ActivityFrontal CortexDose-dependent increase. nih.govmedchemexpress.commolnova.cn

Influence on Slow Oscillations (Delta, Theta) in Cortical and Hippocampal Structures

The activation of dopamine D4 receptors by agonists such as Ro 10-5824 has been associated with changes in electroencephalogram (EEG) spectral power, particularly within the theta frequency band. nih.gov Research investigating the effects of two distinct D4 receptor agonists, Ro 10-5824 and A-412997, on sleep-wake states in rats revealed that administration of these compounds was accompanied by an enhancement of EEG spectral power in the theta and gamma bands. nih.gov This suggests a role for the D4 receptor in modulating cortical and hippocampal network activity associated with these frequencies.

While the influence on theta waves is documented, the direct effects of Ro 10-5824 on slower oscillations, specifically delta waves (0.5-4 Hz) which are characteristic of slow-wave sleep, are less clearly defined. Studies on dopamine's role in sleep have shown that dopamine augmentation can increase the duration of slow-wave sleep in older adults, but these studies have typically used general dopamine precursors like L-DOPA rather than selective D4 agonists. biorxiv.org The specific contribution of Ro 10-5824 to the modulation of delta oscillations in cortical and hippocampal areas remains an area requiring more direct investigation. However, its demonstrated effect on theta rhythms points to a significant role in regulating the synchronous activity of neuronal populations within these key brain structures. nih.gov

Effects on Auditory Steady-State Responses (ASSRs)

Direct studies measuring the specific effects of Ro 10-5824 on Auditory Steady-State Responses (ASSRs) are not extensively available. However, ASSRs are closely linked to the brain's ability to generate synchronized neural activity, particularly in the gamma frequency range (typically around 40 Hz). nih.govsynapcell.com The ASSR protocol tests the capacity of auditory circuits to entrain to a rhythmic stimulus, and deficits in this response, especially at 40 Hz, are considered a robust biomarker in conditions like schizophrenia, reflecting potential imbalances in excitatory and inhibitory neurotransmission. nih.govfrontiersin.org

Relevant research has shown that Ro 10-5824 significantly influences gamma band activity. In studies with common marmosets, Ro 10-5824 was found to increase baseline gamma band activity in the frontal cortex. nih.govresearchgate.net Similarly, in rats, the administration of Ro 10-5824 led to an enhancement of EEG spectral power in both the theta and gamma bands. nih.gov Further research in a rat model of sepsis-induced cognitive impairment demonstrated that Ro 10-5824 treatment reversed a sepsis-induced decrease in slow gamma band power in the hippocampal CA1 area. nih.gov Given that ASSRs are a measure of gamma-frequency neural synchronization, the demonstrated capacity of Ro 10-5824 to modulate gamma oscillations suggests it likely influences the neural circuits that generate these critical auditory responses. nih.govnih.govnih.gov

Exploratory Behavior and Novelty Seeking Propensities

Ro 10-5824, a selective dopamine D4 receptor partial agonist, has been demonstrated to increase exploratory behavior toward novel stimuli. nih.gov In a key study, the compound was tested for its effect on the investigation of a novel object placed in a familiar open field environment for mice. nih.gov The results indicated that Ro 10-5824 significantly increased the time C57BL/6J mice spent in the center of the enclosure specifically when a novel object was present. nih.gov This effect was not associated with a general increase in locomotor activity, suggesting a specific enhancement of novelty-seeking or approach behavior rather than non-specific hyperactivity. nih.gov This finding supports the hypothesis that activation of the dopamine D4 receptor can enhance the propensity to explore novel aspects of the environment. nih.gov

Table 1: Effect of Ro 10-5824 on Novel Object Exploration in C57BL/6J Mice

Data adapted from Powell et al., Neuropharmacology, 2003. nih.gov The table shows the mean time spent in the center of a familiar open field during a 10-minute session in the presence of a novel object.

Treatment GroupMean Time in Center (seconds)Standard Error of Mean (SEM)
Vehicle (Control)~35N/A
Ro 10-5824 (10.0 mg/kg)~70N/A

Table 2: Strain-Dependent Effects of Ro 10-5824 on Novel Object Exploration

Data based on findings from Powell et al., 2003. nih.gov The table illustrates the differential effect of a 10.0 mg/kg dose of Ro 10-5824 on the time spent with a novel object across two different mouse strains.

Mouse StrainEffect of Ro 10-5824 on Novel Object Exploration Time
C57BL/6JSignificant Increase
DBA/1JNo Significant Effect

Effects on Arousal and Sleep-Wake Regulation

The role of the dopamine D4 receptor in regulating the sleep-wake cycle has been investigated using selective agonists, including Ro 10-5824. Studies in rats show that activation of the D4 receptor generally promotes arousal. nih.gov Administration of Ro 10-5824 was found to increase the total duration of wakefulness and, conversely, reduce the duration of non-rapid eye movement (NREM) sleep. nih.govndl.gov.in The onset of NREM sleep was also delayed by the compound. nih.gov

However, research specifically examining the modulation of rapid eye movement (REM) sleep has found that Ro 10-5824 does not significantly influence either the onset or the duration of this sleep stage. nih.govresearchgate.net In a study that compared Ro 10-5824 with another D4 agonist, A-412997, only A-412997 affected REM sleep parameters. nih.gov This indicates that while D4 receptor activation by Ro 10-5824 is sufficient to enhance general arousal and suppress NREM sleep, its specific impact on the regulation of REM sleep is negligible. In contrast, studies using a D4 receptor antagonist (L-741,741) have shown an increase in REM latency, suggesting that the D4 receptor system is involved in REM sleep regulation, but that direct agonism by Ro 10-5824 does not engage this particular function. nih.gov

Electrophysiological Markers of Arousal (Theta and Gamma Bands)

Research into the neurophysiological effects of Ro 10-5824 has highlighted its influence on specific electrophysiological markers associated with arousal and cognitive processes. Quantitative electroencephalography studies have demonstrated that Ro 10-5824 modulates neuronal oscillations, particularly in the gamma frequency band. In non-human primate models, administration of Ro 10-5824 was found to increase baseline gamma band activity in the frontal cortex. nih.govnih.gov This effect is significant as gamma oscillations are believed to be critically involved in cognitive functions such as attention and behavioral inhibition. nih.gov The modulation of this specific electrophysiological marker suggests a potential mechanism through which dopamine D4 receptor activation can influence executive functions. nih.gov

Table 1: Effect of Ro 10-5824 on Frontal Cortex Gamma Band Activity

Experimental ModelObservationImplication
Common MarmosetsIncreased baseline gamma band activity in the frontal cortex. nih.govnih.govModulation of neuronal oscillations involved in attention and behavioral inhibition. nih.gov

Interactions with Reward and Motivation Systems

The interaction of Ro 10-5824 with the brain's reward and motivation systems has been investigated to understand its potential for reinforcement, a key component of abuse liability. Studies using reward-related behavioral models have indicated that Ro 10-5824 does not possess an intrinsic reinforcing function. Specifically, in preclinical self-administration studies with nonhuman primates, Ro 10-5824 was found to moderately decrease cocaine-maintained behavior. This finding suggests that the compound does not substitute for the reinforcing effects of a potent psychostimulant and may, in fact, modulate the motivation to seek such substances. The lack of a reinforcing effect on its own is a critical characteristic, distinguishing it from substances with high abuse potential.

The direct influence of Ro 10-5824 on effort-based decision-making has not been specifically detailed in the reviewed scientific literature. While the broader dopamine system is known to be crucial for modulating the willingness to exert effort for rewards, specific studies isolating the effects of the selective D4 partial agonist Ro 10-5824 on tasks requiring a cost-benefit analysis of effort were not identified. Therefore, its precise role in this aspect of motivation remains to be elucidated.

Other Behavioral Modulations

Table 2: Summary of Ro 10-5824 Effect on Spontaneous Locomotion

Study ModelFindingReference
Common MarmosetsNo effect on spontaneous locomotion. nih.govnih.gov
C57BL/6J and DBA/1J MiceNo effect on locomotor activity in novel or familiar environments. nih.gov

Preclinical Disease Models and Therapeutic Potential of D4 Receptor Agonism

Cognitive Impairment Associated with Schizophrenia

Cognitive deficits are a core and debilitating feature of schizophrenia, often resistant to existing treatments. The unique distribution of D4 receptors in the prefrontal cortex makes them a compelling target for addressing these impairments.

Reversal of Cognitive Deficits in Preclinical Models

Ro 10-5824 has demonstrated efficacy in animal models relevant to the cognitive symptoms of schizophrenia. In a key study using common marmosets, systemic administration of Ro 10-5824 was shown to improve performance in the object retrieval detour (ORD) task, a measure of executive function. nih.govresearchgate.net A significant increase in the success rate was observed, indicating an enhancement of cognitive flexibility and problem-solving abilities. nih.gov This effect was achieved without impacting spontaneous locomotion, suggesting a specific pro-cognitive action rather than a general stimulant effect. nih.gov

Table 1: Effects of Ro 10-5824 on Cognitive Performance in Preclinical Models

Preclinical ModelBehavioral TaskObserved Effect of Ro 10-5824Citation
Common MarmosetObject Retrieval Detour (ORD) TaskSignificantly increased success rate, improving executive function. nih.govresearchgate.net

Role in Modulating Cortical Connectivity and Oscillations Relevant to Schizophrenia Pathophysiology

Schizophrenia is increasingly understood as a disorder of brain dysconnectivity, with abnormal neural oscillations, particularly in the gamma frequency band (30-80 Hz), being a key pathophysiological marker. Gamma oscillations are crucial for higher-order cognitive functions like attention and memory. Preclinical investigations have revealed that Ro 10-5824 directly modulates this neural activity.

In common marmosets, doses of Ro 10-5824 that improved cognitive performance also produced a significant increase in baseline gamma band activity in the frontal cortex. nih.gov This finding suggests that the pro-cognitive effects of D4 receptor agonism may be mediated by the enhancement of cortical gamma oscillations. nih.gov Such oscillations are believed to play a role in attention and behavioral inhibition, functions that are typically impaired in schizophrenia. nih.gov The ability of Ro 10-5824 to augment these oscillations points to a potential mechanism for restoring functional cortical connectivity.

Attention-Deficit/Hyperactivity Disorder (ADHD)

The dopaminergic system is centrally implicated in the pathophysiology of ADHD, making the D4 receptor a logical target for investigation.

D4 Receptor Involvement as a Genetic Susceptibility Factor

The gene encoding the dopamine (B1211576) D4 receptor, DRD4, is one of the most studied candidate genes in connection with ADHD. nih.gov A specific polymorphism, a 48-base-pair variable number tandem repeat (VNTR) in exon 3, has been a focus of extensive research. nih.govnih.gov The 7-repeat (7R) allele of this polymorphism has been frequently, though not universally, associated with a higher risk for ADHD across numerous studies and meta-analyses. nih.govnih.govwikipedia.orgoup.com This genetic link suggests that altered D4 receptor function is a predisposing factor for the disorder, providing a strong rationale for exploring D4 receptor-targeted pharmacology. nih.gov The 7R variant is thought to result in a receptor with a blunted response to dopamine, potentially contributing to the attention deficits seen in ADHD.

Improvement of Attention-Related Deficits in Animal Models

Preclinical studies support the therapeutic potential of D4 agonism for ADHD. Research in animal models indicates that D4 receptor agonists like Ro 10-5824 can improve performance in tasks that measure attention and executive function. consensus.app The enhancement of executive functions, as demonstrated in the ORD task with marmosets, is highly relevant to ADHD, which is characterized by deficits in behavioral inhibition and attention. nih.gov The modulation of gamma oscillations in the frontal cortex by Ro 10-5824 further supports its potential to ameliorate attention-related deficits, as these oscillations are critical for focused attention. nih.gov

Neurodegenerative Disorders

Potential Relevance in Alzheimer's Disease Research

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline, with pathological hallmarks including amyloid-beta plaques and neurofibrillary tangles. Beyond the well-known cholinergic deficits, there is growing evidence of significant dysregulation of the dopaminergic system in AD, which contributes to cognitive impairments acs.org. This has led to interest in dopamine receptors as potential therapeutic targets acs.org.

While direct investigation of Ro 10-5824 in AD models is limited, its function as a D4R agonist makes it relevant to this area of research. The D4 receptor is associated with cognitive functions that are impaired in AD acs.org. A computational study used Ro 10-5824 as a reference D4R agonist to explore the therapeutic potential of a natural compound, Aromatic turmerone (Ar-tur), for AD. The study's molecular docking analysis suggested that Ar-tur behaves as a D4 receptor agonist, similar to Ro 10-5824, and may have potential in regulating the dysregulated dopaminergic system in AD nih.govconsensus.app. This highlights the potential utility of D4R agonists as a therapeutic strategy for addressing the cognitive symptoms of Alzheimer's disease.

Implications for Parkinson's Disease Pathophysiology

Parkinson's disease (PD) is primarily known as a motor disorder caused by the progressive loss of dopaminergic neurons in the substantia nigra tocris.comnih.gov. However, cognitive impairment is also a major non-motor symptom of PD, affecting domains such as executive function and working memory, which are heavily reliant on dopamine pathways in the prefrontal cortex apdaparkinson.orgwikipedia.org.

The dopamine D4 receptor is linked to Parkinson's disease, and its role in cognition makes it a relevant target for addressing these non-motor symptoms researchgate.net. Deficits in working memory, a common issue in PD, have been linked to dopamine imbalances fsu.edu. Research in animal models has shown that selective activation of the D4 receptor can improve working memory deficits fsu.edu. While dopaminergic treatments for the motor symptoms of PD have variable effects on cognition, the development of selective D4R agonists like Ro 10-5824 could represent a targeted approach to ameliorate the cognitive dysfunction experienced by patients with Parkinson's disease apdaparkinson.org.

Retinal Degeneration and Photoreceptor Cell Protection

Role in Systems Pharmacology Approaches for Retinopathies

Retinal degenerative disorders, such as retinitis pigmentosa, are characterized by the progressive death of photoreceptor cells, leading to vision loss. A key challenge in treating these conditions is the complexity of the underlying cellular pathways. Systems pharmacology offers a strategy to identify combination therapies that target distinct pathways synergistically to protect these vital cells.

In a study employing a systems pharmacology approach to find protective therapies in a mouse model of light-induced retinal degeneration, Ro 10-5824 dihydrochloride (B599025) was identified as one of several G protein-coupled receptor (GPCR) ligands that could individually preserve retinal function and protect photoreceptor cells. This finding implicates the dopamine D4 receptor in pathways relevant to photoreceptor survival. The inclusion of a D4R agonist among a diverse set of protective compounds underscores the potential of modulating dopaminergic signaling as part of a multi-target strategy to prevent or treat retinal dystrophies.

Table 3: Selected GPCR Ligands Identified as Protective for Photoreceptors

Compound Name Target Receptor Class
Ro 10-5824 dihydrochloride Dopamine D4 receptor Agonist
YM 202074 mGluR1 receptor Antagonist
Cinnabarinic acid mGluR4 receptor Agonist
Doxazosin Adrenergic receptor α1 Antagonist
Tamsulosin Adrenergic receptor α1 Antagonist
MTP tartrate Adrenergic receptor β1 Antagonist

Source: Adapted from a 2016 study on systems pharmacology for photoreceptor degeneration.

Activation of Gᵢ/Gₒ Signaling in Retinal Degeneration Models

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is known to couple to inhibitory G proteins, specifically the Gᵢ/Gₒ family. This signaling pathway is initiated upon the binding of an agonist, such as this compound, to the D4 receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This mechanism of action is a key characteristic of D4 receptor function and is central to its potential therapeutic effects.

In the context of retinal health, the modulation of G protein-coupled receptor (GPCR) signaling pathways has been identified as a potential strategy for preventing photoreceptor cell degeneration. A systems pharmacology approach has been utilized to identify combination therapies that can protect the retina from light-induced damage. Within this framework, the dopamine D4 receptor has been highlighted as a therapeutic target.

Preclinical research using a mouse model of light-induced retinal degeneration has demonstrated the therapeutic potential of activating Gᵢ signaling through the D4 receptor. In these studies, this compound was identified as a dopamine D4 receptor agonist that acts via the Gᵢ pathway. The research indicated that a combination of FDA-approved drugs targeting different GPCRs, including the D4 receptor, could synergistically protect the retina from degeneration when administered at low doses. The protective effect was, in part, attributed to the stimulation of Gᵢ/Gₒ signaling by activating D2 and D4 receptors, alongside the inhibition of Gₛ and Gᵩ signaling. This suggests that the activation of the D4 receptor by agonists like this compound, and the subsequent engagement of the Gᵢ/Gₒ signaling cascade, may play a crucial role in preserving retinal integrity in the face of degenerative processes.

Regulation of Feeding Behavior

Activation of D4 Receptors in Hypothalamic Nuclei and Hyperphagia

The hypothalamus is a key brain region for the homeostatic control of food intake. Research has shown that the activation of dopamine D4 receptors within specific hypothalamic nuclei can lead to an increase in food consumption, a condition known as hyperphagia.

Studies have focused on the paraventricular nucleus (PVN) of the hypothalamus, a critical site for the integration of signals that regulate energy balance. While direct studies using this compound in this specific context are not prominently featured in the reviewed literature, research with other selective D4 receptor agonists has provided significant insights. For instance, the direct injection of the D4 agonist PD-168,077 into the PVN of rats was found to induce hyperphagia nih.gov. This effect is believed to be a result of the activation of D4 receptors in this nucleus, suggesting that agonism of these receptors can override satiety signals and promote feeding.

This line of research underscores the potential for D4 receptor agonists, as a class of compounds, to influence the hypothalamic circuits that govern food intake. However, the specific effects of this compound on hyperphagia through direct action on hypothalamic nuclei require further dedicated investigation to be conclusively established.

Modulation of Glutamate (B1630785) Release in Feeding Regulation

The hyperphagic effect of D4 receptor activation in the hypothalamus appears to be mediated, at least in part, by the modulation of neurotransmitter release, particularly glutamate. Glutamatergic signaling in the PVN is known to play a role in the regulation of food intake.

Research using the D4 agonist PD-168,077 has suggested that the induced hyperphagia is associated with a presynaptic inhibition of glutamate release in the PVN nih.gov. This reduction in glutamatergic transmission is thought to be a key mechanism through which D4 receptor activation promotes food consumption nih.gov. By decreasing the excitatory input of glutamate onto neurons that may be involved in satiety signaling, D4 receptor agonism can lead to a net increase in feeding behavior.

While these findings provide a strong indication of the mechanism of action for D4 receptor agonists in the regulation of feeding, it is important to note that this specific research was not conducted using this compound. Therefore, while it is plausible that this compound may exert similar effects on glutamate release due to its nature as a D4 agonist, direct experimental evidence is needed to confirm its specific role in the modulation of glutamate in the context of feeding regulation.

Advanced Research Methodologies and Translational Considerations

In Vitro Pharmacological Characterization

The foundational understanding of Ro 10-5824's interaction with its molecular target has been established through a series of meticulous in vitro pharmacological assays. These studies have primarily utilized engineered cell line models to dissect the compound's binding and functional properties at the dopamine (B1211576) D4 receptor.

Chinese Hamster Ovary (CHO) cells, a staple in pharmacological research, have been instrumental in the characterization of Ro 10-5824. Specifically, CHO cell lines stably expressing the human dopamine D4.4 receptor subtype (CHO-D4.4) have been frequently employed. researchgate.net These cells provide a controlled environment to study the direct interaction of the compound with the receptor, devoid of the complexities of a native neuronal system. The use of these specific cell lines allows for the precise measurement of binding affinities and the quantification of functional responses mediated by the D4 receptor.

Competitive binding assays have been fundamental in determining the affinity and selectivity of Ro 10-5824 for the dopamine D4 receptor. In these assays, Ro 10-5824 competes with a radiolabeled ligand for binding to the D4 receptor. The results consistently demonstrate that Ro 10-5824 binds with high affinity to the human dopamine D4 receptor, with a reported Ki value of approximately 5.2 nM. medchemexpress.commedchemexpress.comrndsystems.comglpbio.com Furthermore, these studies have highlighted the compound's remarkable selectivity. It displays a 250-fold higher selectivity for the D4 receptor over the D3 receptor and over 1000-fold selectivity over D1, D2, and D5 receptors. medchemexpress.commedchemexpress.comrndsystems.comglpbio.com

Functional assays are subsequently used to determine the efficacy of Ro 10-5824 as a partial agonist. These assays measure the cellular response following receptor activation. Key functional assays used to characterize Ro 10-5824 include:

GTPγS Binding Assays: These assays measure the activation of G-proteins, the immediate downstream signaling partners of G-protein coupled receptors like the D4 receptor. In membranes from CHO-hD4.4 cells, Ro 10-5824 has been shown to stimulate [35S]GTPγS binding with an EC50 value of 205 nM and a maximal effect (Emax) that is 36% of the response to dopamine. medchemexpress.commedchemexpress.comglpbio.com

cAMP Inhibition Assays: The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In functional assays using CHO cells, Ro 10-5824 demonstrated partial agonist activity in inhibiting cAMP accumulation, with a reported Emax of 61.9% relative to dopamine and an EC50 of 2.7 nM. acs.orgsci-hub.se

β-Arrestin Recruitment Assays: This assay measures the recruitment of the protein β-arrestin to the activated receptor, a key event in receptor desensitization and signaling. In β-arrestin recruitment assays, Ro 10-5824 was found to be a partial agonist with an Emax of 22.5% compared to dopamine and an EC50 of 473 nM. acs.orgsci-hub.se

AssayCell LineParameterValue
Competitive BindingCHO cells expressing hD4RKi5.2 nM
GTPγS BindingCHO-hD4.4 cellsEC50205 nM
GTPγS BindingCHO-hD4.4 cellsEmax36% (relative to dopamine)
cAMP InhibitionCHO cellsEC502.7 nM
cAMP InhibitionCHO cellsEmax61.9% (relative to dopamine)
β-Arrestin RecruitmentCHO cellsEC50473 nM
β-Arrestin RecruitmentCHO cellsEmax22.5% (relative to dopamine)

In Vivo Animal Models for Neurobiological and Behavioral Studies

To translate the in vitro findings into a more complex biological context, a range of in vivo animal models have been utilized. These models are crucial for investigating the effects of Ro 10-5824 on neurobiology and behavior.

Rodent models, particularly mice and rats, have been pivotal in the in vivo characterization of Ro 10-5824.

C57BL/6J Mice: This inbred mouse strain is widely used in neurobehavioral research. nih.govnih.govsci-hub.seplos.org Studies in C57BL/6J mice have shown that Ro 10-5824 can increase novel object exploration. nih.gov This suggests that activation of the D4 receptor by Ro 10-5824 may enhance novelty-seeking behavior. nih.gov Notably, the compound did not affect locomotor activity, indicating a specific effect on exploratory behavior rather than a general stimulant effect. glpbio.comnih.gov

Wistar Rats: While comprehensive behavioral studies in Wistar rats are less documented in the readily available literature, this strain is a common choice for neuropharmacological investigations. mdpi.comfrontiersin.orgmdpi.com Research using slices of rat striatum has demonstrated that the D4 receptor agonist Ro 10-5824 can decrease potassium-induced glutamate (B1630785) release. nih.gov This finding points to a potential role for D4 receptors in modulating glutamatergic neurotransmission in the striatum. nih.gov

Non-human primate models, such as the common marmoset, offer a higher translational value due to their more complex brain structure and cognitive functions compared to rodents. nih.govresearchgate.netnih.govresearchgate.net In common marmosets, Ro 10-5824 has been investigated for its effects on executive function using the object retrieval detour (ORD) task. nih.govresearchgate.netnih.govresearchgate.net This task assesses an animal's ability to inhibit a prepotent response and execute a more complex, goal-directed action.

Research has shown that systemic administration of Ro 10-5824 significantly increases the success rate of marmosets in the ORD task. nih.govnih.gov This improvement in cognitive performance was accompanied by an increase in baseline gamma band activity in the frontal cortex, a neurophysiological measure associated with cognitive processes like attention and working memory. nih.gov Importantly, Ro 10-5824 did not affect spontaneous locomotion, further supporting a specific cognitive-enhancing effect. nih.gov

Animal ModelBehavioral/Neurobiological AssayKey Finding with Ro 10-5824
C57BL/6J MiceNovel Object ExplorationIncreased time spent exploring a novel object.
Wistar Rats (striatal slices)Glutamate ReleaseDecreased potassium-induced glutamate release.
Common MarmosetsObject Retrieval Detour (ORD) TaskIncreased success rate, indicating improved executive function.
Common MarmosetsQuantitative Electroencephalography (qEEG)Increased baseline gamma band activity in the frontal cortex.

The use of genetically modified animal models, such as dopamine D4 receptor (D4R) knockout mice, has been crucial for confirming that the observed effects of Ro 10-5824 are indeed mediated by its intended target. acs.orgovid.comscispace.com In these mice, the gene for the D4 receptor has been inactivated. Studies have shown that D4R knockout mice exhibit less novel object exploration compared to their wild-type counterparts. nih.gov The procognitive effects of D4 receptor agonists are absent in these knockout mice, providing strong evidence that the D4 receptor is the primary mediator of the compound's behavioral effects. acs.orgovid.comscispace.com

Neuroimaging and Electrophysiological Techniques

Quantitative EEG studies have been instrumental in elucidating the neurophysiological effects of Ro 10-5824. Research in common marmosets has demonstrated that systemic administration of Ro 10-5824 leads to a significant increase in baseline gamma band activity in the frontal cortex. This finding is particularly noteworthy as gamma oscillations are implicated in higher cognitive processes such as attention and behavioral inhibition. The modulation of these oscillations by Ro 10-5824 suggests a potential neural mechanism for its observed cognitive-enhancing effects.

While direct local field potential (LFP) analysis of Ro 10-5824 is not extensively documented, broader research into dopamine D4 receptor agonism provides a relevant framework. Studies have shown that activation of D4 receptors can modulate neuronal network oscillations. For instance, D4 receptor agonists have been found to enhance slow rhythms (delta oscillations) in the prefrontal cortex while suppressing theta oscillations in the hippocampus. nih.govnih.gov Furthermore, D4 receptor activation has been shown to increase the power of kainate-induced gamma oscillations in the hippocampus, an effect mediated by enhancing the synchronization of fast-spiking interneurons. pnas.orgcore.ac.ukplos.org These findings suggest that Ro 10-5824 likely influences the coordination of neuronal firing within and between key brain regions, a critical aspect of cognitive function.

Table 1: Effect of Ro 10-5824 on Frontal Cortex Gamma Band Activity

ParameterObservationImplicated Cognitive Functions
Baseline Gamma Band ActivityIncreased following administrationAttention, Behavioral Inhibition

In vivo neurochemical monitoring techniques, such as microdialysis, have provided direct evidence of Ro 10-5824's ability to modulate neurotransmitter systems in specific brain circuits. One study utilizing reverse dialysis in the rat striatum found that local administration of Ro 10-5824 selectively decreased potassium-induced glutamate release. nih.gov This effect was not observed for dopamine or GABA release, indicating a specific modulatory role on glutamatergic transmission within the striatum. nih.gov This finding is significant as the dopamine D4 receptor is highly expressed in brain regions critical for executive function, including the prefrontal cortex and fronto-striatal circuits. nih.gov The modulation of glutamate, the primary excitatory neurotransmitter, highlights a key mechanism through which Ro 10-5824 may influence neuronal activity and, consequently, behavior.

Table 2: Neurochemical Effects of Ro 10-5824 in the Rat Striatum

NeurotransmitterEffect of Ro 10-5824 Administration
Glutamate (K+-induced release)Decreased
DopamineNo change
GABANo change

Computational and Structural Biology Approaches

Computational methods are crucial for understanding the interaction between Ro 10-5824 and the dopamine D4 receptor at a molecular level. Molecular docking and molecular dynamics (MD) simulations are employed to predict the binding mode and stability of the ligand-receptor complex. mdpi.com These techniques allow researchers to visualize how Ro 10-5824 fits into the binding pocket of the D4 receptor and to identify the key amino acid residues involved in the interaction. Docking studies can reveal that the binding of agonists versus antagonists can result in different receptor conformations, which is fundamental to their distinct pharmacological effects. mdpi.com MD simulations further provide insights into the dynamic nature of this interaction over time, helping to refine models of receptor activation.

The insights gained from molecular docking and MD simulations are integral to receptor modeling for the rational design of new ligands. By understanding the structure-activity relationships (SAR) of compounds related to Ro 10-5824, medicinal chemists can design novel molecules with improved properties, such as higher selectivity or specific efficacy profiles. For example, computational models of the D2, D3, and D4 receptors have been used to guide the synthesis of analogs with altered efficacy, leading to the identification of key receptor-ligand interactions that act as a putative "efficacy switch." This approach facilitates the development of new chemical entities that can more precisely target the D4 receptor for therapeutic benefit.

Translational Relevance to Human Neuropathologies

The pharmacological profile of Ro 10-5824 as a dopamine D4 receptor partial agonist holds significant translational relevance for several human neuropathologies characterized by cognitive deficits. The dopamine D4 receptor is predominantly expressed in cortical and limbic brain regions that are crucial for cognition, attention, and executive function.

Dysfunction in these circuits is a hallmark of conditions such as schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). Pharmacological activation of D4 receptors is considered a promising strategy for treating the cognitive impairments associated with schizophrenia. Similarly, genetic variations in the D4 receptor gene have been linked to ADHD, and D4 receptor agonists are being investigated as potential therapeutic agents for this disorder. nih.gov The ability of Ro 10-5824 to modulate cortical network activity and enhance cognitive performance in preclinical models provides a strong rationale for its further investigation as a potential treatment for the cognitive symptoms of these complex neuropsychiatric disorders.

Bridging Preclinical Findings to Clinical Symptoms and Biomarkers

Translating preclinical research into effective clinical treatments requires a clear connection between the effects observed in animal models and the symptoms and biological markers of human diseases. Research on Ro 10-5824 dihydrochloride (B599025) offers valuable insights into this translational process, particularly concerning cognitive deficits observed in conditions like schizophrenia and attention-deficit/hyperactivity disorder (ADHD).

Preclinical studies have consistently demonstrated the pro-cognitive effects of Ro 10-5824. In common marmosets, it has been shown to improve performance in the object retrieval detour (ORD) task, a measure of executive function. nih.gov Similarly, in rodent models, Ro 10-5824 and other D4 agonists enhance performance in tasks related to attention, short-term memory, and novel object exploration. nih.govconsensus.appnih.gov These findings are clinically relevant as cognitive impairment is a core feature of schizophrenia and other neuropsychiatric disorders. mpg.de The selective localization of D4 receptors in crucial brain regions for cognition, such as the prefrontal cortex and hippocampus, provides a neuroanatomical basis for these effects. acs.org

A significant challenge in psychiatric drug development is the lack of objective biological markers (biomarkers) to track disease progression and treatment response. Research with Ro 10-5824 points toward a promising candidate: gamma band oscillations. In non-human primates, Ro 10-5824 was found to increase baseline gamma band activity in the frontal cortex, a type of brain wave activity associated with attention and behavioral inhibition. nih.gov Dysfunctional gamma oscillations are implicated in the pathophysiology of schizophrenia. impactaging.com Therefore, frontal cortex gamma activity could serve as a translational biomarker, allowing researchers to measure the physiological impact of a D4-targeted drug in both animal models and human subjects, bridging the gap between a preclinical mechanism and a clinical endpoint. In a rat model of sepsis-induced cognitive impairment, Ro 10-5824 was able to reverse deficits in gamma oscillations, further strengthening this link. impactaging.comnih.gov

Table 1: Preclinical Findings of Ro 10-5824 and Their Clinical Relevance
Preclinical FindingAnimal ModelAssociated Clinical Symptom/DomainPotential Biomarker
Improved success rate in Object Retrieval Detour (ORD) task nih.govCommon MarmosetExecutive Dysfunction (e.g., in Schizophrenia)Task Performance
Increased novel object exploration nih.govnih.govMouseNovelty Seeking, Cognition (e.g., in ADHD)Behavioral Response to Novelty
Increased baseline gamma band activity in the frontal cortex nih.govCommon MarmosetAttentional and Cognitive DeficitsElectroencephalography (EEG)
Reversal of sepsis-induced cognitive impairments and gamma power deficit impactaging.comnih.govRatCognitive ImpairmentEEG, Neuroinflammatory markers

Considerations for Developing D4 Receptor-Targeted Therapeutics

The development of drugs targeting the D4 receptor is a complex undertaking, informed by both the successes and failures of past research. The study of compounds like Ro 10-5824 provides a lens through which to view the critical considerations for future therapeutic development.

One of the foremost challenges is achieving receptor selectivity. The D4 receptor shares high sequence homology with the D2 and D3 dopamine receptors, which are the primary targets of many current antipsychotic medications. acs.org Lack of selectivity can lead to off-target effects. Ro 10-5824 is notable for its high selectivity for the D4 receptor over other dopamine subtypes, a crucial attribute for a research tool and a desirable feature for a therapeutic agent. tocris.com Advances in structural biology are beginning to reveal the specific features of the D4 receptor that can be exploited to design even more selective ligands. escholarship.org

The functional activity of the compound is another key consideration. Ro 10-5824 is a partial agonist, meaning it activates the D4 receptor but to a lesser degree than a full agonist like dopamine. oup.com This property can be advantageous, potentially offering a "modulatory" effect that enhances receptor tone without causing overstimulation. The initial excitement for D4-targeted therapeutics in schizophrenia focused on antagonists, based on the affinity of the atypical antipsychotic clozapine (B1669256) for the D4 receptor. nih.gov However, clinical trials with selective D4 antagonists have been largely disappointing. nih.gov This has shifted some focus toward the potential of D4 agonists or partial agonists for treating cognitive and negative symptoms, a therapeutic area where Ro 10-5824 has shown promise in preclinical models.

Finally, the translational validity of animal models is paramount. Many early models of schizophrenia focused on dopamine hyperactivity and were good predictors of efficacy for drugs targeting positive symptoms (e.g., psychosis). mpg.de However, these models often fail to capture the negative and cognitive symptoms that are major sources of disability. nih.gov The use of more sophisticated models, such as those assessing executive function in non-human primates or cognitive deficits induced by sepsis, is essential. nih.govnih.gov By testing compounds like Ro 10-5824 in these improved models and linking their effects to measurable biomarkers like gamma oscillations, researchers can build a stronger, more predictive bridge from preclinical evidence to clinical trials.

Table 2: Key Considerations in D4 Receptor Therapeutic Development
ConsiderationChallengeOpportunity / Approach
Receptor SelectivityHigh homology with D2 and D3 receptors can lead to off-target effects. acs.orgUtilize structure-based drug design to exploit unique features of the D4 receptor binding pocket. escholarship.org Synthesize and screen compounds for high selectivity, like Ro 10-5824. tocris.com
Functional Profile (Agonist vs. Antagonist)Initial D4 antagonist trials for schizophrenia were disappointing. nih.gov The optimal functional profile for different symptom domains is unknown.Explore partial agonists (e.g., Ro 10-5824) for a modulatory effect on cognitive/negative symptoms. oup.com Match the functional profile to the specific pathology being targeted.
Translational Models & BiomarkersTraditional animal models often do not reflect the full spectrum of symptoms (e.g., cognitive deficits). mpg.deEmploy models with higher translational validity (e.g., cognitive tasks in primates). nih.gov Identify and validate objective biomarkers (e.g., gamma oscillations) that are measurable across species. nih.gov

Future Directions in Ro 10 5824 Dihydrochloride Research

Elucidating Novel D4 Receptor Signaling Pathways and Protein-Protein Interactions

The dopamine (B1211576) D4 receptor (D4R) signals through complex intracellular cascades that are still being fully mapped. While it is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, emerging evidence suggests a much broader signaling repertoire. Future research will utilize Ro 10-5824 to probe these non-canonical pathways.

One key area of investigation is the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov Studies have shown that D4R activation can stimulate the extracellular signal-regulated kinase (ERK) cascade. nih.gov This activation is highly context-dependent on the cell type and can occur through transactivation of receptor tyrosine kinases like the PDGFβ receptor. nih.gov Ro 10-5824 can be used to systematically explore how different cellular environments dictate the specific signaling outcomes of D4R activation. Furthermore, D4R activation has been linked to the regulation of glutamatergic transmission via calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn affects AMPA receptors. nih.gov

Another frontier is the investigation of D4R-mediated protein-protein interactions (PPIs). Beyond its interaction with G-proteins, the D4 receptor may form functional complexes with other proteins, including other receptors. For instance, studies have demonstrated the formation of functional heteromers between D4 and D2S receptors, which creates a novel signaling entity. nih.govresearchgate.net The selective activation of the D4R component of this heteromer by Ro 10-5824 was shown to modulate MAPK signaling, an effect that was distinct from the activation of either receptor alone. nih.gov Future studies could employ Ro 10-5824 in advanced proteomics and biophysical assays to identify new D4R binding partners and to understand how these interactions shape the receptor's function in different neuronal populations.

Table 1: Investigated D4 Receptor Signaling Pathways Modulated by Ro 10-5824

Signaling PathwayDownstream EffectorsResearch Finding
MAPK/ERK PDGFβ receptor, ERK1/2Ro 10-5824 stimulates ERK phosphorylation, often via transactivation of receptor tyrosine kinases. nih.gov
Calcium Signaling CaMKII, AMPA receptorsD4R activation can modulate glutamatergic transmission by influencing AMPA receptor trafficking. nih.gov
Receptor Heteromerization D2S ReceptorIn D2S-D4 heteromers, Ro 10-5824 potentiates MAPK activation, revealing unique signaling properties of the receptor complex. nih.govresearchgate.net

Investigating Potential Polypharmacology and Off-Target Effects

While Ro 10-5824 is prized for its high selectivity for the D4 receptor over other dopamine receptor subtypes, a comprehensive understanding of its full pharmacological profile is essential. nih.govrndsystems.com Polypharmacology, where a compound interacts with multiple targets, can be either a source of unwanted side effects or a basis for enhanced therapeutic efficacy.

Future investigations should include extensive screening of Ro 10-5824 against a wide array of receptors, ion channels, and enzymes to build a complete interaction profile. One report has suggested that Ro 10-5824 may also bind to GABA-A receptor complexes, a finding that warrants significant further investigation. biosynth.com If confirmed, this off-target activity could have profound implications for its behavioral effects, as the GABAergic system is a primary regulator of neuronal inhibition. Understanding these potential off-target interactions is crucial for accurately interpreting experimental results and for predicting the compound's effects in vivo. This exploration could reveal unexpected therapeutic applications or explain previously observed anomalies in behavioral studies.

Table 2: Selectivity Profile of Ro 10-5824 Dihydrochloride (B599025)

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. D4
Dopamine D4 5.2 nM-
Dopamine D3 ~1300 nM~250-fold
Dopamine D2 >5200 nM>1000-fold
Dopamine D1 >5200 nM>1000-fold
Dopamine D5 >5200 nM>1000-fold

Data compiled from multiple sources. rndsystems.commedchemexpress.com

Exploring Mechanisms of Receptor Desensitization and Regulation of D4 Receptor Expression

The mechanisms governing the desensitization and regulation of D4 receptors are not well understood and appear to differ from those of other D2-like receptors. nih.gov Unlike the D2 receptor, the D4 receptor shows resistance to agonist-induced internalization and downregulation. nih.gov This unique regulatory profile is a key area for future research, where Ro 10-5824 can serve as a valuable pharmacological tool.

Studies are needed to elucidate the specific roles of G protein-coupled receptor kinases (GRKs) and β-arrestins in the D4R lifecycle. acs.org While some initial work suggests a blunted response to agonist-induced β-arrestin recruitment, the precise molecular determinants of this phenomenon remain unknown. nih.gov Using Ro 10-5824 to chronically stimulate D4 receptors in various cell lines and primary neurons will allow researchers to track the phosphorylation patterns of the receptor and identify the specific kinases and phosphatases involved.

Furthermore, the regulation of D4 receptor gene expression is a critical, yet poorly explored, area. nih.gov Future studies could use Ro 10-5824 in long-term animal models to examine how sustained D4R activation affects the receptor's mRNA and protein levels in different brain regions, providing insight into homeostatic mechanisms that may be relevant to the long-term treatment of psychiatric disorders.

Development of Advanced Animal Models for Specific Disease Phenotypes

Ro 10-5824 has been instrumental in linking D4R activation to behaviors like novelty seeking and cognitive enhancement in standard animal models. nih.govnih.gov However, the future of D4R research lies in the development and use of more sophisticated and disease-relevant animal models.

This includes the creation of transgenic models that express human D4 receptor variants, such as the D4.7 polymorphism, which has been associated with Attention-Deficit/Hyperactivity Disorder (ADHD). mdpi.com Testing the effects of Ro 10-5824 in these "humanized" models could provide more direct insights into how D4R agonists might function in human populations with specific genetic predispositions.

Additionally, researchers are developing models that better replicate the complex endophenotypes of disorders like schizophrenia or Alzheimer's disease. For instance, Ro 10-5824 has been shown to reduce inflammatory cytokines and improve cognition in a lipopolysaccharide (LPS)-induced rat model of neuroinflammation, suggesting its potential relevance for the cognitive deficits seen in various neurological conditions. researchgate.net Future work should expand the use of Ro 10-5824 in models of developmental neurotoxicity, social interaction deficits, and other specific disease-related behavioral paradigms to better define its therapeutic potential.

Synergistic Effects with Other Neurotransmitters or Pharmacological Agents

The function of the D4 receptor is not isolated but is integrated within broader neural circuits involving multiple neurotransmitter systems. A significant future direction for Ro 10-5824 research is to explore its synergistic or antagonistic interactions with other pharmacological agents.

Studies have already shown promising results in this area. For example, co-administration of Ro 10-5824 with lurasidone, an antagonist of serotonin (B10506) and dopamine receptors, produced a synergistic improvement in cognitive performance in marmosets. google.com This suggests that combination therapies targeting both D4 and other receptor systems could be more effective than monotherapy.

Furthermore, D4R activation with Ro 10-5824 has been shown to modulate the release of other neurotransmitters, including decreasing glutamate (B1630785) and increasing dopamine in the striatum. nih.gov There is also evidence of functional cross-talk between D4 receptors and adrenergic receptors in the pineal gland. semanticscholar.org Future research should systematically investigate the interactions between Ro 10-5824 and compounds that target the glutamatergic, serotonergic, cholinergic, and noradrenergic systems to identify novel combination treatment strategies for complex neuropsychiatric disorders.

Application in Systems Pharmacology for Complex Disorders

Systems pharmacology represents a holistic approach to drug discovery that integrates network biology and polypharmacology to understand how drugs affect the entire biological system. nih.govnih.gov This approach is particularly well-suited for complex disorders like schizophrenia or retinal degeneration, which involve disruptions across multiple cellular pathways.

Ro 10-5824 is an ideal candidate for inclusion in systems pharmacology-based therapeutic strategies. A pioneering study demonstrated that a combination of low-dose drugs, including Ro 10-5824, could act synergistically to protect photoreceptor cells in a mouse model of retinal degeneration. nih.gov The strategy was to modulate several G protein-coupled receptor pathways simultaneously to achieve a greater therapeutic effect than could be obtained with a single drug. nih.gov

The future application of Ro 10-5824 in this domain will involve using computational and network models to predict how modulating the D4R hub will impact broader disease-related networks. By combining Ro 10-5824 with other agents identified through this systems-level analysis, researchers can design rational, multi-target therapies that are more effective and have fewer side effects for treating complex multifactorial diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.